molecular formula C6H7BrN2 B163011 (5-Bromopyridin-3-yl)methanamine CAS No. 135124-70-8

(5-Bromopyridin-3-yl)methanamine

Cat. No. B163011
M. Wt: 187.04 g/mol
InChI Key: OQUHYNMITHDQLD-UHFFFAOYSA-N
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Patent
US08883822B2

Procedure details

A solution of (5-bromopyridin-3-yl)methanamine (LVIII) (1.30 g, 5.8 mmol, 1.0 eq), cyclopentanecarbaldehyde (0.57 g, 5.8 mmol, 1.0 eq) and TEA (0.60 g, 5.8 mmol, 1.0 eq) in MeOH (15 mL) was stirred at room temperature for 2 h. Then NaBH3CN (1.98 g, 34.6 mmol, 6.0 eq) was added and the mixture was stirred at the same temperature for another 3 h. The solvent was removed under reduced pressure and the residue was diluted in water (20 mL) and extracted with DCM (10 mL×3), combined organic layers were dried over MgSO4 and concentrated in vacuo to give 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine (LIX) (1.23 g, 4.57 mmol, 79.3% yield) as a brown oil. ESIMS found for C12H17BrN2 m/z 269 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[N:6][CH:7]=1.[CH:10]1([CH:15]=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.[BH3-]C#N.[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH:9][CH2:15][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:5]=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CN
Name
Quantity
0.57 g
Type
reactant
Smiles
C1(CCCC1)C=O
Name
TEA
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for another 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CNCC1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.57 mmol
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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